Bienvenue dans la boutique en ligne BenchChem!

6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Synthetic chemistry Medicinal chemistry Building block

6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (CAS 220287-27-4) is a heterocyclic building block characterized by a pyridazinone ring bearing a 4-chlorophenyl substituent at position 6, an oxo group at position 3, and a free carboxylic acid at position 4. It functions primarily as a late-stage synthetic intermediate, most notably for the construction of 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamide Aryl Hydrocarbon Receptor (AHR) antagonists such as BAY‑2416964 (Example 192, WO2018146010A1).

Molecular Formula C11H7ClN2O3
Molecular Weight 250.64 g/mol
CAS No. 220287-27-4
Cat. No. B1471801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
CAS220287-27-4
Molecular FormulaC11H7ClN2O3
Molecular Weight250.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NNC(=O)C(=C2)C(=O)O)Cl
InChIInChI=1S/C11H7ClN2O3/c12-7-3-1-6(2-4-7)9-5-8(11(16)17)10(15)14-13-9/h1-5H,(H,14,15)(H,16,17)
InChIKeyYXRQGNAVCNXKHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (CAS 220287-27-4) – Core Scaffold Procurement Guide for AHR Antagonist & Pyridazinone Library Synthesis


6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (CAS 220287-27-4) is a heterocyclic building block characterized by a pyridazinone ring bearing a 4-chlorophenyl substituent at position 6, an oxo group at position 3, and a free carboxylic acid at position 4. It functions primarily as a late-stage synthetic intermediate, most notably for the construction of 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamide Aryl Hydrocarbon Receptor (AHR) antagonists such as BAY‑2416964 (Example 192, WO2018146010A1) [1]. Its physicochemical features include a molecular formula of C₁₁H₇ClN₂O₃, a molecular weight of 250.64 g·mol⁻¹, and a predicted pKa of approximately 10.94 ± 0.40 for the structurally related 6-(4-chlorophenyl)pyridazin-3(2H)-one nitrogen, indicating the pyridazinone NH to be weakly acidic . This compound is routinely supplied at ≥95% purity for research use.

Why 6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid Cannot Be Replaced by a Generic Pyridazinone or Pyridazine Carboxylic Acid Analog


Generic substitution among pyridazinone-4-carboxylic acids is unreliable because three structural features of the target compound are simultaneously required for downstream reactivity and biological activity: (i) the 4-chlorophenyl group at position 6, which is essential for AHR antagonism in the BAY‑2416964 chemotype (IC₅₀ = 341 nM) [1]; (ii) the 3-oxo-2,3-dihydropyridazine tautomeric form that dictates the hydrogen-bonding network observed in solid-state structures of this class [2]; and (iii) the free carboxylic acid at position 4, which enables direct amide coupling without the need for an ester hydrolysis step [1]. Close analogs such as 2-(4-chlorophenyl)-3-ethyl-5-oxo-2,5-dihydropyridazine-4-carboxylic acid (Clofencet, CAS 129025-54-3) possess a different oxo‑position (5 vs. 3) and an additional ethyl group that alters the electronic environment; 6-(4-chlorophenyl)pyridazin-3(2H)-one (CAS 2166-13-4) entirely lacks the 4‑carboxylic acid functionality; and 1-(4-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (CAS 926232-59-9) has the carboxylic acid at position 3 rather than 4. These differences change the scope of accessible derivatives, the hydrogen-bond donor/acceptor profile, and the biological target engagement.

6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid – Quantitative Comparator Evidence for Procurement Decisions


Direct Amide Coupling Capability Eliminates an Ester Hydrolysis Step

The target compound's free carboxylic acid group at position 4 allows direct amide coupling using standard reagents (e.g., HATU/DIPEA in DMF) as demonstrated in the synthesis of BAY‑2416964 (Example 192 of WO2018146010A1) [1]. In contrast, the most closely related commercial ester, ethyl 6-(4-chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate (CAS 158977-76-5), requires a prior ester hydrolysis step before amide bond formation can occur. Typical ester hydrolysis conditions for pyridazinecarboxylates involve aqueous HCl or NaOH at elevated temperature, which can reduce overall yield and compromise acid‑sensitive functional groups on the amine coupling partner . The direct use of the carboxylic acid eliminates this step, reducing the synthetic route by one transformation and mitigating the risk of side reactions.

Synthetic chemistry Medicinal chemistry Building block

Proven Intermediate for AHR Antagonist BAY‑2416964 with Quantified Potency

6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is the direct penultimate intermediate in the synthesis of BAY‑2416964, a potent and orally active AHR antagonist [1]. BAY‑2416964 demonstrates an IC₅₀ of 341 nM against AHR in a cellular assay . This contrasts with the methyl ester analog, methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate (CAS 89640-80-2), which has been reported with an IC₅₀ of 23 nM against HIV‑1 reverse transcriptase in a polymerase assay – a completely different biological target that is not relevant to AHR antagonism [2]. The target compound's specific substitution pattern (4-chlorophenyl at position 6, oxo at position 3, free acid at position 4) is thus uniquely validated as the precursor to a therapeutically meaningful AHR chemotype, whereas generic pyridazinone carboxylates lack this demonstrated track record.

Aryl hydrocarbon receptor Cancer immunotherapy BAY‑2416964

Regioisomeric Integrity – Position 4 Acid vs. Position 5 Acid Determines Synthetic Versatility

The target compound places the carboxylic acid at position 4 and the oxo group at position 3 of the pyridazine ring. The closest regioisomeric analog, 2-(4-chlorophenyl)-3-ethyl-5-oxo-2,5-dihydropyridazine-4-carboxylic acid (Clofencet, CAS 129025-54-3), reverses this pattern, with the oxo group at position 5 and the carboxylic acid at position 4, and also introduces an ethyl substituent at position 3 [1]. This difference has profound consequences: Clofencet is commercialized as a chemical hybridization agent for agricultural hybrid seed production, whereas the target compound's 3-oxo-4-carboxylic acid configuration is specifically suited to medicinal chemistry applications (AHR antagonist synthesis) [2]. No generic pyridazinone-4-carboxylic acid can simultaneously occupy both application spaces; a procurement decision that ignores regioisomerism will deliver a compound with the wrong biological or synthetic profile.

Regioisomerism Structure-activity relationship Pyridazinone

Hydrogen-Bond Donor Capability Enables Supramolecular Assembly and Target Engagement

The free carboxylic acid at position 4 provides a strong hydrogen-bond donor that is absent in ester and ketone analogs. A single-crystal X‑ray diffraction study of a closely related pyridazinone, (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride dihydrate, reveals extensive intermolecular N–H⋯O, O–H⋯Cl, and O–H⋯O hydrogen-bonding networks where the pyridazinone NH and carbonyl oxygen participate in directional interactions that stabilize the crystal lattice [1]. The target compound's carboxylic acid OH can engage in analogous O–H⋯O hydrogen bonds, a feature that is mechanistically important for protein–ligand interactions in AHR antagonists. In contrast, 6-(4-chlorophenyl)pyridazin-3(2H)-one (CAS 2166-13-4) lacks the carboxylic acid entirely, while 1-(4-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (CAS 926232-59-9) positions the acid at the wrong ring location, altering the hydrogen-bond directionality [2].

Hydrogen bonding Crystal engineering Carboxylic acid

6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid – Validated Research and Industrial Application Scenarios


Oncology Drug Discovery: Synthesis of AHR Antagonist Libraries for Cancer Immunotherapy

In cancer immunotherapy programs targeting the aryl hydrocarbon receptor (AHR), 6-(4-chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid serves as the penultimate intermediate for constructing 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamide libraries. The direct amide coupling capability eliminates an ester hydrolysis step, accelerating the generation of 20–100 analogs for SAR exploration. The benchmark compound BAY‑2416964 (AHR IC₅₀ = 341 nM) exemplifies the potency achievable from this scaffold [1].

Pyridazinone-Based MAO‑A Inhibitor Lead Optimization

Pyridazinylacetic acid derivatives containing the 6-(4-chlorophenyl)-3-oxo-2,3-dihydropyridazine core have been explored as selective monoamine oxidase‑A (MAO‑A) inhibitors. The target compound's carboxylic acid group facilitates conjugation to diverse amine pharmacophores, and the 4-chlorophenyl substituent contributes to MAO‑A selectivity over MAO‑B. In vitro studies show that closely related analogs achieve SI values (MAO‑A/MAO‑B selectivity index) supported by computational docking, indicating the scaffold's utility for CNS drug discovery [2].

Solid-State Form and Co-Crystal Screening of Pyridazinone Carboxylic Acids

The carboxylic acid group at position 4 and the pyridazinone NH at position 2 provide two hydrogen-bond donors that enable predictable supramolecular synthon formation in co-crystals and salts. Single-crystal XRD data from a related pyridazinone derivative confirm robust N–H⋯O and O–H⋯O hydrogen-bonding networks [3]. Materials science groups pursuing pyridazinone-based co-crystals for improved dissolution or stability can rationalize their design using the specific H-bond donor/acceptor map provided by this compound.

Agrochemical Hybridization Agent Research (Comparator Context)

While the target compound is not itself an agrochemical, understanding its regioisomeric relationship to Clofencet (2-(4-chlorophenyl)-3-ethyl-5-oxo-2,5-dihydropyridazine-4-carboxylic acid) is critical for agrochemical discovery programs. Clofencet is a commercial chemical hybridization agent used in wheat hybrid seed production [4]. The target compound's distinct regioisomerism (3-oxo vs. 5-oxo) means it is pharmacologically inert for hybridization but serves as a comparator scaffold for studying the structure–activity divergence between medicinal and agricultural pyridazinone carboxylic acids.

Quote Request

Request a Quote for 6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.